1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives.
Preparation Methods
The synthesis of 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine typically involves the bromination of benzofuran followed by the introduction of the amine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. Industrial production methods may involve large-scale bromination and subsequent amination under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(7-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-amine can be compared with other benzofuran derivatives such as:
2-Acetyl-7-bromobenzofuran: Known for its anti-cancer properties.
5,7-Dibromo-1-benzofuran-2-yl: Exhibits significant antibacterial activity.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Evaluated for its anticancer activity against ovarian cancer cells. The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities.
Properties
Molecular Formula |
C13H16BrNO |
---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
1-(7-bromo-1-benzofuran-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C13H16BrNO/c1-13(2,3)12(15)10-7-8-5-4-6-9(14)11(8)16-10/h4-7,12H,15H2,1-3H3 |
InChI Key |
PYVKVQCYKOFDJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC2=C(O1)C(=CC=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.